molecular formula C19H16N2O4 B13101128 2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-phenylpyridazin-3(2H)-one CAS No. 832712-37-5

2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B13101128
CAS No.: 832712-37-5
M. Wt: 336.3 g/mol
InChI Key: JSTMLQWREACQJF-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-phenylpyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a hydroxymethyl group, a methoxybenzoyl group, and a phenyl group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced through a nucleophilic substitution reaction using 2-methoxybenzoyl chloride and a suitable nucleophile.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the methoxybenzoyl and pyridazinone moieties can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-phenylpyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)-4-(benzoyl)-6-phenylpyridazin-3(2H)-one: Similar structure but lacks the methoxy group.

    2-(Hydroxymethyl)-4-(2-chlorobenzoyl)-6-phenylpyridazin-3(2H)-one: Similar structure but has a chlorine atom instead of a methoxy group.

    2-(Hydroxymethyl)-4-(2-nitrobenzoyl)-6-phenylpyridazin-3(2H)-one: Similar structure but has a nitro group instead of a methoxy group.

Uniqueness

2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-phenylpyridazin-3(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness can make it more suitable for specific applications compared to its analogs.

Properties

CAS No.

832712-37-5

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

2-(hydroxymethyl)-4-(2-methoxybenzoyl)-6-phenylpyridazin-3-one

InChI

InChI=1S/C19H16N2O4/c1-25-17-10-6-5-9-14(17)18(23)15-11-16(13-7-3-2-4-8-13)20-21(12-22)19(15)24/h2-11,22H,12H2,1H3

InChI Key

JSTMLQWREACQJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC(=NN(C2=O)CO)C3=CC=CC=C3

Origin of Product

United States

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